![molecular formula C10H8F3N3 B1453685 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 1152530-85-2](/img/structure/B1453685.png)
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Overview
Description
“3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” is a chemical compound that is likely used as an intermediate in the synthesis of other compounds . It is related to the class of compounds known as trifluoromethylbenzenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” include a molecular weight of 227.19 and a purity of 95%. It is a powder at room temperature .Scientific Research Applications
Antibacterial Applications
This compound has been used in the synthesis of pyrazole derivatives that act as potent growth inhibitors of drug-resistant bacteria . These derivatives have shown significant inhibitory effects on planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) . Some of these compounds have been found to be bactericidal and potent against MRSA persisters .
Biofilm Eradication
Certain derivatives of this compound have shown potential in eradicating biofilms, particularly those formed by S. aureus . Compounds 11, 28, and 29, which are derivatives of “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline”, have shown minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Synthesis of Schiff’s Base
“3,5-Bis(trifluoromethyl)aniline” has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline , a type of Schiff’s base .
Synthesis of N-1-Phenylethyl-3,5-Bis(trifluoromethyl)aniline
This compound has also been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination .
Synthesis of Pharmaceuticals and Dyes
“2-(Trifluoromethyl)aniline”, a related compound, is widely used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It’s reasonable to assume that “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” could have similar applications.
Spectroscopic and Electronic Structure Analysis
“2-(Trifluoromethyl)aniline” is also used in spectroscopic and electronic structure analysis. Again, it’s plausible that “3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline” could be used in a similar manner.
Safety and Hazards
Mechanism of Action
Target of Action
The specific targets can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the bioactivity of the molecule . The trifluoromethyl group can enhance the lipophilicity of the compound, which can improve its ability to cross cell membranes and interact with its targets .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to be involved in a wide range of biochemical processes, including enzyme inhibition and receptor modulation .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds, which could potentially improve the bioavailability of 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline .
Result of Action
The trifluoromethyl group is known to enhance the biological activity of organic compounds, suggesting that 3-[5-(trifluoromethyl)-1h-pyrazol-1-yl]aniline could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-4-5-15-16(9)8-3-1-2-7(14)6-8/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZJSRJBDDIYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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